2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine
Overview
Description
“2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine” is a chemical compound with the IUPAC name 2-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetonitrile . It has a molecular weight of 216.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3N2O/c10-9(11,12)6-15-8-2-1-7(3-4-13)5-14-8/h1-2,5H,3,6H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.16 . The physical form of this compound is oil .Scientific Research Applications
C-H Functionalization in Organic Synthesis
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine can be involved in C-H functionalization processes. For instance, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. These reactions lead to the formation of ring-fused pyrrolines and are essential in organic synthesis (Kang et al., 2015).
N-Protection of Amines
In the field of green chemistry, pyridinium 2,2,2-trifluoroacetate ([Py][OTf]), a related compound, has been used as a catalyst for N-tert-butoxycarbonylation of amines. This method highlights the potential of such compounds in developing environmentally friendly chemical processes (Karimian & Tajik, 2014).
Ruthenium Complexes in Amine Alkylation
A ruthenium(II) complex using a pyridine-based ligand has shown efficiency in the C–N bond formation between amines and alcohols. This research underlines the utility of pyridine derivatives in catalyzing important chemical reactions (Yang et al., 2017).
Metal Complex Chemistry
Compounds related to this compound have been used in synthesizing metal complexes. These complexes have applications in luminescent lanthanide compounds for biological sensing and in iron complexes showing unusual spin-state transitions (Halcrow, 2005).
Organocatalysis in Asymmetric Synthesis
In asymmetric synthesis, C2-symmetric chiral tertiary amines with pyridine fragments have been synthesized, demonstrating the potential of such compounds in catalyzing significant chemical reactions (Kostenko et al., 2018).
Palladium Complexes in Ethylene Dimerization
Pyridine ligands bearing pendant arms have been synthesized, leading to the creation of palladium complexes. These have applications in catalyzing ethylene dimerization, highlighting the role of pyridine derivatives in industrial chemistry (Nyamato et al., 2015).
Fluorescence and Binding Properties in Chemistry
Tris((6-phenyl-2-pyridyl)methyl)amine derivatives, related to the compound , have been studied for their fluorescence and binding properties with metal ions. These properties are crucial in developing new materials and sensors (Liang et al., 2009).
Safety and Hazards
Mechanism of Action
Target of action
The compound “2-Pyridylethylamine”, which has a similar structure, is known to be a histamine agonist selective for the H1 subtype . It’s possible that “2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine” might have a similar target, but this is purely speculative and would need to be confirmed by experimental data.
properties
IUPAC Name |
2-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)6-15-8-2-1-7(3-4-13)5-14-8/h1-2,5H,3-4,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLHXYXVNUTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCN)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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